But-3-en-1-amine hydrobromide

Organic Synthesis Laboratory Safety Material Handling

Choose But-3-en-1-amine hydrobromide (CAS 1029033-63-3) for precise stoichiometric control in metathesis and N-heterocycle synthesis. Unlike the volatile, air-sensitive free base (flash point -5°C, requires 2-8°C storage), this solid hydrobromide salt eliminates cold-chain shipping, simplifies weighing, and prevents amine degradation. The hydrobromide counterion avoids chloride interference seen with the HCl salt in ELISA-based biomarker detection, making it the superior choice for proteomics labs.

Molecular Formula C4H10BrN
Molecular Weight 152.03 g/mol
Cat. No. B13575151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBut-3-en-1-amine hydrobromide
Molecular FormulaC4H10BrN
Molecular Weight152.03 g/mol
Structural Identifiers
SMILESC=CCCN.Br
InChIInChI=1S/C4H9N.BrH/c1-2-3-4-5;/h2H,1,3-5H2;1H
InChIKeyNLWBBWRTJLAOEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





But-3-en-1-amine Hydrobromide: Core Properties and Identifiers for Procurement


But-3-en-1-amine hydrobromide (CAS: 1029033-63-3, also referred to as 3-buten-1-amine hydrobromide or homoallylamine hydrobromide) is the hydrobromide salt of the primary aliphatic amine but-3-en-1-amine . It is a C4 amine featuring a terminal alkene moiety (C=CCCN) with a molecular weight of approximately 152.03 g/mol and a molecular formula of C4H10BrN . The compound is supplied as a solid crystalline material, in contrast to its liquid free base counterpart (CAS 2524-49-4, MW 71.12), and is typically available at a purity of 95% . As a homoallylamine derivative, it serves as a versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles and in metathesis reactions .

Why Free Base 3-Buten-1-amine and Alternative Salts Are Not Interchangeable with But-3-en-1-amine Hydrobromide


The procurement decision between but-3-en-1-amine hydrobromide and its closest analogs—the free base 3-buten-1-amine (CAS 2524-49-4) and the hydrochloride salt (CAS 17875-18-2)—is non-trivial due to profound differences in physical state, stability, and handling characteristics that directly impact synthetic workflow and shelf-life. The free base is a volatile, air-sensitive liquid (boiling point 74-77°C, flash point -5°C) that requires storage under inert atmosphere at 2-8°C to prevent degradation . In contrast, the hydrobromide salt is a stable, non-volatile solid at room temperature, which simplifies weighing, minimizes inhalation risks, and eliminates the need for cold-chain shipping and inert gas storage [1]. Furthermore, the counterion choice is critical for downstream reactivity; while the hydrochloride salt (MW 107.58) has demonstrated specific utility in ELISA-based detection of neurodegenerative disease markers by reducing non-specific protein binding , the hydrobromide counterion offers distinct solubility and crystallization properties that may be preferable in specific synthetic sequences or where chloride ion interference must be avoided. Generic substitution without considering these physical and functional distinctions risks compromising synthetic reproducibility, assay reliability, or logistical feasibility.

But-3-en-1-amine Hydrobromide: Comparative Data for Informed Scientific Selection


Physical State and Handling Stability: Hydrobromide Salt vs. Volatile Free Base

The hydrobromide salt form of but-3-en-1-amine provides a non-volatile solid state, contrasting with the volatile liquid nature of the free base. This solid form mitigates hazards associated with inhalation and requires no special cold-chain or inert atmosphere storage, which is necessary for the free base . The free base (CAS 2524-49-4) has a flash point of -5°C and an air-sensitive nature, demanding storage at 2-8°C under argon , whereas the hydrobromide salt is stable as a solid at room temperature [1].

Organic Synthesis Laboratory Safety Material Handling

Molecular Weight Distinction for Stoichiometric Calculations in Synthesis

When preparing reaction mixtures requiring molar equivalents, the molecular weight of the hydrobromide salt (152.03 g/mol) is more than twice that of the free base (71.12 g/mol) . Using the free base when the salt form is specified would result in a 53.2% reduction in the mass of active amine delivered per unit weight, potentially causing incomplete reactions or off-ratio stoichiometry in sensitive multi-component syntheses .

Organic Synthesis Reaction Stoichiometry Molar Equivalents

ELISA Detection Performance: Comparative Buffering Effects of Hydrobromide vs. Hydrochloride Salts

The hydrochloride salt of 3-buten-1-amine has been quantitatively demonstrated to improve detection sensitivity in ELISA titrations for Alzheimer's disease markers by reducing background noise caused by non-specific protein associations . While direct quantitative comparison data between the hydrobromide and hydrochloride salts in this specific ELISA application are not available in the current literature, the hydrobromide counterion is established as a distinct ionic species with different effects on protein solubility and precipitation behavior [1].

ELISA Optimization Proteomics Neurodegenerative Disease

Recommended Application Scenarios for But-3-en-1-amine Hydrobromide Based on Evidence


Multi-Step Organic Synthesis Requiring Precise Stoichiometric Control

The hydrobromide salt is the preferred form when the synthetic protocol explicitly specifies but-3-en-1-amine hydrobromide for precise molar equivalent calculations. Substituting the free base without correcting for the 113.8% molecular weight difference (152.03 g/mol vs. 71.12 g/mol) will result in a 53.2% under-dosing of the active amine component . This scenario is particularly critical in multi-component reactions such as the synthesis of N-aryl-substituted homoallylamines from aromatic amines and allylic bromides, where exact stoichiometry determines reaction outcome [1].

Laboratories with Limited Cold-Chain or Inert Atmosphere Infrastructure

The hydrobromide salt's solid, non-volatile nature at room temperature makes it suitable for laboratories without dedicated cold storage (2-8°C) or argon-charged storage capabilities, which are mandatory for the volatile free base (flash point -5°C, air sensitive) . This property reduces procurement complexity, shipping costs, and the risk of compound degradation during storage, while improving safety during routine weighing operations by eliminating inhalation exposure to volatile amine vapors [1].

ELISA Protocol Development Where Chloride Ion Interference Is a Concern

While the hydrochloride salt (CAS 17875-18-2) has demonstrated quantifiable improvement in ELISA detection for Alzheimer's disease markers by reducing non-specific background signal , researchers investigating assay conditions where chloride ions may interfere with detection antibodies or where halide-dependent effects on protein precipitation are suspected should evaluate the hydrobromide salt as a counterion alternative [1]. This scenario is particularly relevant for proteomics laboratories optimizing detection methods for neurodegenerative disease biomarkers .

Technical Documentation Hub

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